molecular formula C8H6ClFN2O3 B2976837 N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide CAS No. 218796-15-7

N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide

Cat. No.: B2976837
CAS No.: 218796-15-7
M. Wt: 232.6
InChI Key: WFHKGFKXWQBKQF-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-fluoro-3-nitrophenyl)acetamide (CAS: 218796-15-7) is a substituted phenylacetamide with the molecular formula C₈H₆ClFN₂O₃ and a molecular weight of 232.6 g/mol. Key physicochemical properties include a predicted boiling point of 375.2 ± 42.0 °C, density of 1.545 ± 0.06 g/cm³, and a pKa of 12.19 ± 0.70, indicating moderate basicity under physiological conditions .

Properties

IUPAC Name

N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2O3/c1-4(13)11-8-5(10)2-3-6(7(8)9)12(14)15/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHKGFKXWQBKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide typically involves the reaction of 2-chloro-6-fluoro-3-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-chloro-6-fluoro-3-nitroaniline

    Reagent: Acetic anhydride

    Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in a suitable solvent can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different substituents replacing the chloro or fluoro groups.

    Reduction: Formation of N-(2-chloro-6-fluoro-3-aminophenyl)acetamide.

    Oxidation: Formation of oxidized derivatives, depending on the specific conditions used.

Scientific Research Applications

N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential interactions with cellular redox systems, while the chloro and fluoro groups may influence its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinct substitution pattern (2-Cl, 6-F, 3-NO₂) differentiates it from other acetamide derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Compound Molecular Formula Substituents Applications/Properties Key Data
N-(2-Chloro-6-fluoro-3-nitrophenyl)acetamide C₈H₆ClFN₂O₃ 2-Cl, 6-F, 3-NO₂ on phenyl; acetamide group Likely intermediate for heterocycles/pharmaceuticals; high pKa (12.19) Boiling point: 375.2°C; Density: 1.545 g/cm³
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 3-Cl on phthalimide; phenyl group Polymer synthesis (monomer for polyimides) No explicit physicochemical data available
Alachlor C₁₄H₂₀ClNO₂ 2-Cl, 2',6'-diethylphenyl; methoxymethyl Herbicide (pre-emergence control of weeds) Widely used in agriculture; no pKa/boiling point data in evidence
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide C₁₆H₁₁ClF₃N₂O₂S 6-CF₃ on benzothiazole; 4-Cl on phenyl Pharmaceutical candidate (patented for undisclosed activity) Structural emphasis on lipophilicity (CF₃) and halogenation
Methazolamide Metabolites Varied (e.g., C₅H₇N₃O₂S₂) Thiadiazole rings; sulfonamide/mercapto groups Drug metabolism intermediates (e.g., glutathione conjugates) Focus on metabolic stability and excretion pathways

Key Observations

Substituent Effects :

  • The nitro group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution or reduction reactions. This contrasts with alachlor , where methoxy and ethyl groups prioritize hydrophobicity for herbicidal activity .
  • Halogenation : Fluoro and chloro substituents in the target compound may improve bioavailability compared to purely hydrocarbon-substituted analogs (e.g., simple phenylacetamides).

Applications: Pharmaceutical Potential: Benzothiazole-derived acetamides (e.g., trifluoromethyl variants) are patented for therapeutic uses, suggesting the target compound’s nitro group could be leveraged in drug design . Agrochemicals: Alachlor’s chloro and methoxy groups optimize soil mobility and weed inhibition, whereas the target’s nitro group may limit environmental persistence .

Physicochemical Properties :

  • The target’s pKa (12.19) is higher than typical acetamides (e.g., acetanilide, pKa ~1), likely due to electron-withdrawing nitro and halogen groups stabilizing the deprotonated form .
  • Thermal Stability : A boiling point of ~375°C suggests suitability for high-temperature syntheses, unlike thermally labile metabolites (e.g., methazolamide derivatives) .

Biological Activity

N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide is a compound of significant interest in pharmacology due to its potential biological activities, particularly its antimicrobial properties. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₈H₆ClFN₂O₃
Molecular Weight: 232.60 g/mol
CAS Number: 218796-15-7

The compound features a chloro group, a fluoro group, and a nitro group, which contribute to its biological activity. The presence of these substituents enhances its interaction with biological targets.

This compound primarily targets penicillin-binding proteins (PBPs) , which are crucial for bacterial cell wall synthesis. By binding to these proteins, the compound disrupts the synthesis process, leading to cell lysis and death of susceptible bacteria such as Klebsiella pneumoniae .

Biochemical Pathways

  • Inhibition of Cell Wall Synthesis: The compound interferes with the formation of peptidoglycan layers in bacterial cell walls.
  • Cell Lysis: The disruption in cell wall integrity results in osmotic instability and eventual cell lysis.

Pharmacokinetics

Preliminary studies suggest that this compound exhibits high gastrointestinal absorption and can permeate the blood-brain barrier effectively . This profile indicates potential for oral administration and systemic effects.

Antimicrobial Efficacy

This compound has demonstrated significant antibacterial activity against various strains of bacteria, particularly Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Klebsiella pneumoniae256 µg/mL512 µg/mL
Pseudomonas aeruginosa512 µg/mL512 µg/mL

The above table summarizes findings from various studies indicating that the compound exhibits bactericidal activity at higher concentrations .

Synergistic Effects

Research has shown that this compound can enhance the effectiveness of existing antibiotics when used in combination therapies. For example, it has shown additive effects with ceftriaxone and synergistic effects with meropenem and imipenem . This characteristic positions it as a potential candidate for combination therapy strategies against resistant bacterial strains.

Toxicity Profile

Initial toxicity assessments indicate that this compound does not exhibit significant cytotoxicity at therapeutic concentrations. This favorable toxicity profile suggests that it may be suitable for further development as an antibiotic agent .

Case Studies and Research Findings

  • Study on Antibacterial Activity: A study evaluated the antibacterial potential of this compound against Klebsiella pneumoniae, confirming its efficacy and suggesting further investigations into its mechanism of action .
  • Combination Therapy Research: Another investigation assessed the compound's role in enhancing the effects of other antibiotics, highlighting its potential as an adjuvant in treatment regimens for resistant infections .

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